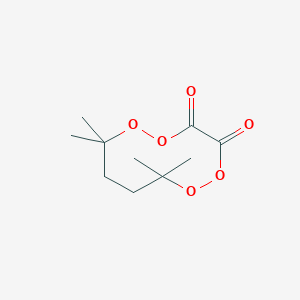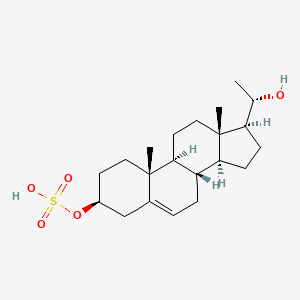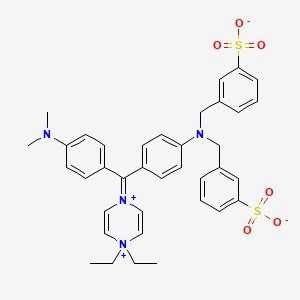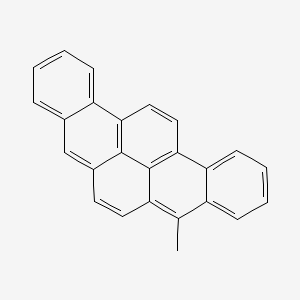
BENZO(rat)PENTAPHENE, 5-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZO(rat)PENTAPHENE, 5-METHYL-: is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZO(rat)PENTAPHENE, 5-METHYL- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the formation of the fused aromatic rings.
Industrial Production Methods: Industrial production of BENZO(rat)PENTAPHENE, 5-METHYL- is less common due to the complexity and cost of the synthesis process. when produced, it involves large-scale chemical reactors that can maintain the necessary high temperatures and pressures required for the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions: BENZO(rat)PENTAPHENE, 5-METHYL- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one atom or group of atoms is replaced by another, often facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroaromatic compounds.
Scientific Research Applications
BENZO(rat)PENTAPHENE, 5-METHYL- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of cancer research due to its structural similarity to other known carcinogens.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of BENZO(rat)PENTAPHENE, 5-METHYL- involves its interaction with cellular components, particularly DNA. The compound can form stable adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include various enzymes involved in the metabolic activation of PAHs, such as cytochrome P450 enzymes.
Comparison with Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Dibenzo[a,i]pyrene: Structurally similar to BENZO(rat)PENTAPHENE, 5-METHYL-, with similar biological effects.
Uniqueness: BENZO(rat)PENTAPHENE, 5-METHYL- is unique due to its specific structural configuration, which influences its chemical reactivity and biological interactions. Its methyl group at the 5-position can significantly alter its behavior compared to other PAHs, making it a compound of particular interest in scientific research.
Properties
CAS No. |
33942-88-0 |
|---|---|
Molecular Formula |
C25H16 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
8-methylhexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene |
InChI |
InChI=1S/C25H16/c1-15-18-7-4-5-9-21(18)23-13-12-22-20-8-3-2-6-16(20)14-17-10-11-19(15)25(23)24(17)22/h2-14H,1H3 |
InChI Key |
CTKWJSMOERBSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C5)C6=CC=CC=C16 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


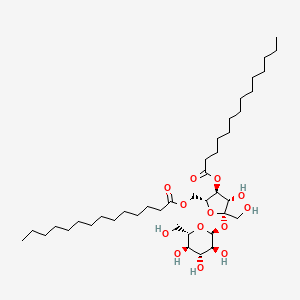
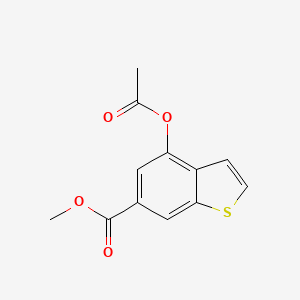
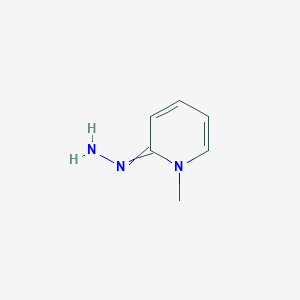

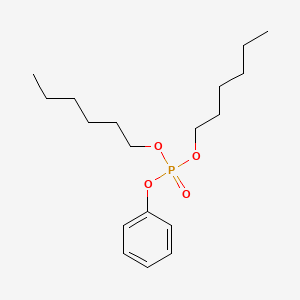


![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)
![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)
